4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
Description
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylthio group, and a phenylethylamino group attached to a pyrimidine ring
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4S/c1-26-20-24-18(15-7-9-16(21)10-8-15)17(13-22)19(25-20)23-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBLJTUZANGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a suitable thiol reagent.
Attachment of the Phenylethylamino Group: The phenylethylamino group can be introduced through an amination reaction using a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine: A simpler analog lacking the phenylethylamino group.
4-(4-Chlorophenyl)-6-[(2-phenylethyl)amino]pyrimidine: A similar compound lacking the methylthio group.
Uniqueness
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to the presence of all three functional groups (chlorophenyl, methylthio, and phenylethylamino) on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
